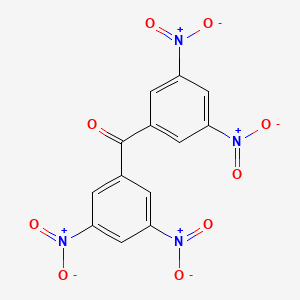
Bis(3,5-dinitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dinitrophenyl)methanone is an organic compound with the molecular formula C13H6N4O9. It is characterized by the presence of two 3,5-dinitrophenyl groups attached to a central methanone (carbonyl) group. This compound is known for its distinctive yellow crystalline appearance and is primarily used in various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups in this compound can participate in nucleophilic aromatic substitution reactions. Typical reagents include nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Oxidation: Various oxidation products depending on the conditions.
Applications De Recherche Scientifique
Bis(3,5-dinitrophenyl)methanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(3,5-dinitrophenyl)methanone involves its interaction with various molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activities and the alteration of cellular pathways.
Comparaison Avec Des Composés Similaires
- Bis(4-methyl-3,5-dinitrophenyl)methanone
- Bis(4-hydroxy-3,5-dinitrophenyl)methanone
Comparison: Bis(3,5-dinitrophenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and applications. Compared to its analogs, such as Bis(4-methyl-3,5-dinitrophenyl)methanone, it exhibits different chemical and physical properties, making it suitable for distinct applications in research and industry.
Propriétés
Numéro CAS |
3079-22-9 |
|---|---|
Formule moléculaire |
C13H6N4O9 |
Poids moléculaire |
362.21 g/mol |
Nom IUPAC |
bis(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H6N4O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H |
Clé InChI |
KFCSIQAHBXUNKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)

![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
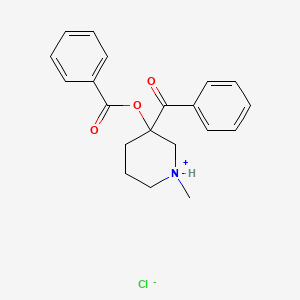

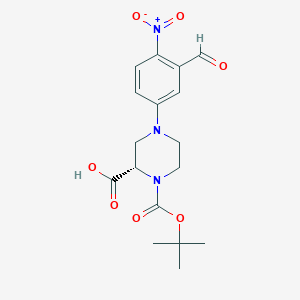
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
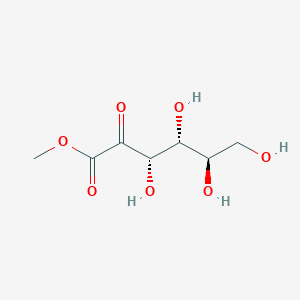
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
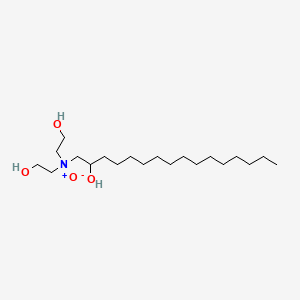
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
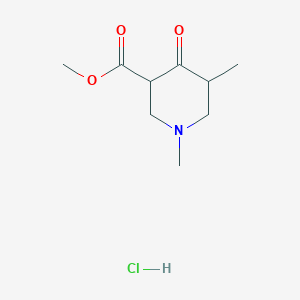
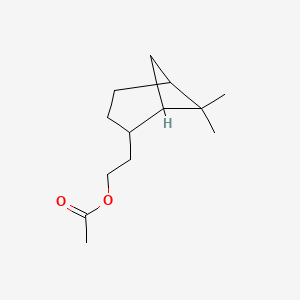
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
